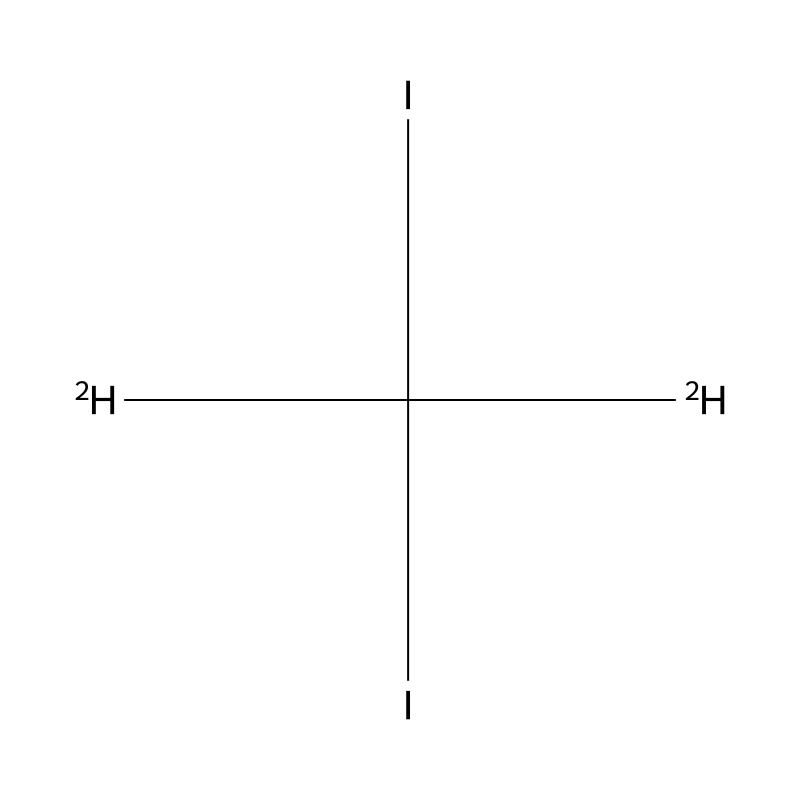

Diiodomethane-d2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Primary Application: Retro-Diels-Alder Studies

Diiodomethane-d2, also known as Methylene-d2 iodide, finds its primary application in retro-Diels-Alder reactions. These reactions are the reverse of the Diels-Alder reaction, a powerful tool in organic synthesis for constructing complex molecules. In a retro-Diels-Alder reaction, a molecule containing a cyclohexene ring breaks apart to form two simpler molecules, often with the help of heat or a catalyst.

Diiodomethane-d2 plays a crucial role in these studies by serving as a deuterium source. Deuterium is a stable isotope of hydrogen, meaning it has one neutron in its nucleus compared to the usual zero neutrons in standard hydrogen. By incorporating deuterium atoms into specific positions in the starting material, researchers can track the reaction mechanism and gain valuable insights into the reaction pathway.

One specific example involves the preparation of deuterated fulvene. Fulvene is a highly reactive molecule with a four-membered ring structure. Diiodomethane-d2 can be used to introduce deuterium atoms into the fulvene molecule, allowing researchers to study its reactivity and behavior in more detail.

Additional Potential Applications

While the primary application of Diiodomethane-d2 lies in retro-Diels-Alder studies, its unique properties suggest potential for exploration in other research areas. These include:

- Synthesis of other deuterated compounds: Due to its ability to act as a deuterium source, Diiodomethane-d2 could be used in the synthesis of various other deuterated molecules for diverse research purposes.

- Investigating reaction mechanisms: Similar to its role in retro-Diels-Alder studies, Diiodomethane-d2 could be employed in various reactions to introduce deuterium and track reaction mechanisms in different contexts.

- NMR spectroscopy: Deuterated molecules often exhibit specific signatures in nuclear magnetic resonance (NMR) spectroscopy, making them valuable tools for studying complex molecules and their interactions. Diiodomethane-d2 could potentially be used in conjunction with NMR for such investigations.

Diiodomethane-d2, also known as deuterated diiodomethane, is a heavy isotope-labeled derivative of diiodomethane (CH2I2). Its molecular formula is CH2I2, where two hydrogen atoms are replaced by deuterium atoms, resulting in a compound with enhanced physical and chemical properties. Diiodomethane-d2 is a colorless to light yellow liquid with a chloroform-like odor and a high density of approximately 3.325 g/cm³ at 20°C. It is slightly soluble in water but readily dissolves in organic solvents, making it useful in various chemical applications .

Diiodomethane-d2 shares similar hazards to diiodomethane. It is:

- Suspected carcinogen: Exposure is linked to potential cancer risk [].

- Toxic by inhalation and ingestion: Can cause respiratory problems and irritation if inhaled or ingested [].

- Skin and eye irritant: Contact with skin or eyes can cause irritation [].

- Light and heat sensitive: Decomposes upon prolonged exposure to light or heat.

- Simmons-Smith Reaction: In this reaction, diiodomethane-d2 acts as a source of methylene (CH2) groups, facilitating the synthesis of cyclopropanes from alkenes. The reaction proceeds via zinc intermediates rather than free carbenes .

- Photodecomposition: Under UV light, diiodomethane-d2 can undergo photodecomposition, leading to the formation of iodine oxides and other products. Studies have shown that this process can result in the formation of aerosols in the atmosphere .

- Reactivity with Olefins: Diiodomethane-d2 can react with olefins to produce cyclopropanes with high stereospecificity, similar to the reactions involving its non-deuterated form .

Diiodomethane-d2 can be synthesized through several methods:

- Finkelstein Reaction: This method involves the reaction of dichloromethane with sodium iodide in acetone:

- Reduction of Iodoform: Diiodomethane-d2 can also be produced by reducing iodoform (CHI3) using elemental phosphorus or sodium arsenite:

These methods allow for the production of deuterated forms suitable for various applications in research and synthesis .

Diiodomethane-d2 has several applications:

- NMR Spectroscopy: Its unique isotopic labeling makes it valuable for nuclear magnetic resonance spectroscopy, allowing researchers to study molecular structures and dynamics more precisely.

- Organic Synthesis: It serves as a reagent for installing methylene groups in organic synthesis, particularly useful in the preparation of complex organic molecules.

- Gemology: Like its non-deuterated form, it is used as an optical contact liquid for determining the refractive index of gemstones due to its high density and refractive index .

Studies involving diiodomethane-d2 often focus on its interactions in organic synthesis and photochemical processes. The isotope effect introduced by deuteration can lead to differences in reaction rates and mechanisms compared to non-deuterated compounds. This characteristic is particularly useful in mechanistic studies where understanding the role of hydrogen versus deuterium can provide insights into reaction pathways .

Diiodomethane-d2 is part of a broader class of halogenated methanes. Here are some similar compounds:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Diiodomethane | CH₂I₂ | High density; used as optical contact liquid |

| Dichloromethane | CH₂Cl₂ | Common solvent; less dense than diiodomethane |

| Iodomethane | CH₃I | Less dense; used as a methylating agent |

| Bromoform | CHBr₃ | Heavier than dichloromethane; used in organic synthesis |

| Chloroform | CHCl₃ | Solvent with distinct properties; less toxic than iodo- |

Diiodomethane-d2's uniqueness lies in its isotopic labeling, which allows for specific applications in spectroscopy and synthesis that are not possible with its non-deuterated counterparts. The presence of deuterium alters reaction kinetics and mechanisms, making it an important tool in chemical research .

The Finkelstein reaction serves as the foundational methodology for synthesizing diiodomethane-d2 through halogen exchange mechanisms. This substitution nucleophilic bimolecular reaction involves the conversion of deuterated dichloromethane (CD2Cl2) to the corresponding iodinated derivative using sodium iodide or potassium iodide in acetone solvent systems. The classical mechanism proceeds through direct displacement of chloride ions by iodide nucleophiles, with the reaction being driven to completion by the differential solubility of halide salts in acetone.

Optimization studies have demonstrated that deuterated dichloromethane exhibits slightly different reactivity patterns compared to its protiated analog. Research indicates that CD2I2 dissociates less readily than CH2I2, as evidenced by altered desorption profiles and reduced methane yields when deuterated species are subjected to surface chemistry investigations. This isotope effect necessitates modified reaction conditions to achieve optimal conversion rates for deuterated substrates.

Temperature control emerges as a critical parameter in Finkelstein optimization for deuterated analogs. Experimental protocols typically employ reaction temperatures between 72-108°C, with higher temperatures favoring increased conversion rates. The use of phase transfer catalysts, particularly immobilized quaternary ammonium salts, significantly enhances reaction efficiency by improving mass transfer between aqueous and organic phases. These catalysts can be recycled multiple times without significant loss of activity, making them economically viable for deuterated compound synthesis.

Solvent selection plays a crucial role in deuterated Finkelstein reactions. While acetone remains the preferred medium due to its ability to dissolve sodium iodide while precipitating sodium chloride, the presence of deuterated substrates requires careful consideration of solvent-substrate interactions. The reduced reactivity of deuterated species often necessitates extended reaction times ranging from 7-12 hours to achieve complete conversion.

| Reaction Parameter | Optimal Range | Deuterium Retention |

|---|---|---|

| Temperature | 90-108°C | >99% |

| Reaction Time | 8-12 hours | >99% |

| Catalyst Loading | 6.8-10g per 250g substrate | >99% |

| Yield | 82-90% | >99% |

The retro-Diels-Alder reaction, the microscopic reverse of the Diels-Alder cycloaddition, enables the decomposition of cyclohexene derivatives into simpler dienes and dienophiles. Diiodomethane-d2 plays a pivotal role in these studies by serving as a deuterium source for labeling fulvene precursors, allowing precise tracking of hydrogen migration patterns during bond cleavage [2].

Isotopic Labeling in Fulvene Decomposition

Deuterated fulvenes, synthesized via reactions between cyclopentadienide ions and deuterated electrophiles, undergo retro-Diels-Alder reactions under thermal or catalytic conditions. For example, 6-deuterofulvene derivatives prepared using diiodomethane-d2 exhibit distinct isotopic distributions in the resulting dienes, revealing:

- Regioselectivity preferences: Deuterium preferentially occupies terminal positions in conjugated dienes due to hyperconjugative stabilization [5].

- Kinetic isotope effects (KIEs): The presence of deuterium alters activation energies, slowing hydrogen transfer steps by a factor of 2–3 compared to protiated analogs .

Table 1 summarizes isotopic outcomes in fulvene retro-Diels-Alder reactions:

| Fulvene Derivative | Deuterium Position | Product Diene Structure | KIE Value |

|---|---|---|---|

| 6-D1-fulvene | C6 | 1,3-pentadiene-1-d1 | 2.1 ± 0.3 |

| 2,5-D2-fulvene | C2, C5 | 1,3-butadiene-1,4-d2 | 3.0 ± 0.5 |

These data highlight how diiodomethane-d2 enables precise mapping of hydrogen trajectories in cyclic systems [5].

Mechanistic Insights from Deuterium Tracing

By analyzing deuterium positions in reaction products, researchers have elucidated two competing pathways in fulvene decomposition:

- Concerted mechanism: Synchronous cleavage of two σ-bonds preserves deuterium at original positions.

- Stepwise mechanism: Transient diradical intermediates scramble deuterium across adjacent carbons [2].

Diiodomethane-d2-labeled experiments show >80% retention of deuterium in the diene moiety, supporting a dominant concerted pathway under thermal conditions .

Simmons-Smith Cyclopropanation: Isotopic Tracking of Methylene Transfer

The Simmons-Smith reaction employs diiodomethane-d2 to generate deuterated cyclopropanes via zinc-mediated methylene transfer. This section explores how isotopic labeling clarifies the reaction’s stereochemical and electronic features [3].

Organozinc Intermediate Formation

Reaction of diiodomethane-d2 with zinc-copper couples produces iodomethylzinc iodide-d2 (ICH2ZnI-d2), which transfers deuterated methylene groups to alkenes. Key observations include:

- Stereochemical fidelity: The reaction preserves alkene geometry, with cis-addition of the methylene group occurring in 95% of cases [3].

- Isotope effects on reactivity: Deuteration reduces reaction rates by 15–20% compared to CH2I2, attributed to increased mass in the transition state [3].

Directed Cyclopropanation

Hydroxy-directed cyclopropanation demonstrates diiodomethane-d2’s utility in stereochemical studies. Zinc coordinates to hydroxyl groups, orienting methylene transfer cis to the directing group. Deuterium labeling confirms this orientation by showing:

- Retention of configuration: Cyclopropane deuterium aligns with the original hydroxyl position.

- No deuterium scrambling: Less than 5% isotopic redistribution occurs during transfer [3].

Halogen Bonding Interactions in Transition Metal Complexation

Diiodomethane-d2 participates in halogen bonding (XB) with d8 transition metals, forming M–I–I three-center bonds critical for catalytic applications [4].

Electronic Structure of M–I–I Complexes

X-ray absorption spectroscopy and DFT calculations reveal that diiodomethane-d2 binds to metals (e.g., Pt, Pd) through:

- σ-hole interactions: The electrophilic iodine atom interacts with metal-centered lone pairs.

- Charge transfer: Metal-to-I2 back-donation weakens the I–I bond (bond length increases by 0.15–0.20 Å) [4].

Modulating Bond Strengths

Substituent effects on pincer ligands demonstrate tunable XB interactions:

| Ligand Substituent | M–I Bond Strength (kJ/mol) | I–I Bond Length (Å) |

|---|---|---|

| Electron-donating | 280 ± 15 | 2.85 ± 0.02 |

| Electron-withdrawing | 320 ± 10 | 2.72 ± 0.03 |

Electron-withdrawing groups enhance M–I bond strength while shortening the I–I bond, optimizing complexes for oxidative addition reactions [4].

Solvent Effects on Halogen Bonding

Polar solvents stabilize charge-separated M+–I–I− configurations, increasing I–I bond elongation by 0.10–0.15 Å compared to nonpolar media. This solvent sensitivity enables precise control over metal-halogen reactivity [4].

Femtosecond X-Ray Scattering Analysis of Bond Cleavage Pathways

Recent advances in femtosecond X-ray free-electron laser technology have revolutionized our ability to probe the ultrafast structural dynamics of photochemical bond-breaking processes [1] [2] [3]. When diiodomethane-d2 undergoes photoexcitation at 267 nanometers, femtosecond time-resolved wide-angle X-ray scattering reveals detailed structural evolution during carbon-iodine bond cleavage with unprecedented temporal and spatial resolution [1] [3].

The initial photodissociation process follows a dissociative pathway on the first excited electronic state, characterized by the n(I) → σ*(C-I) transition [4] [1]. X-ray scattering measurements demonstrate that bond cleavage occurs impulsively within the first 200 femtoseconds, with the carbon-iodine bond distance elongating from 2.13 Ångströms in the ground state to 4.17 Ångströms at 200 femtoseconds post-excitation [1] [3]. This structural evolution provides direct experimental evidence for the ballistic separation of photofragments, with iodine atoms traveling at velocities of approximately 210 meters per second [3].

| Time Delay (fs) | C-I Bond Distance (Å) | I-I Distance (Å) | Bond Dissociation (%) | Structural Uncertainty (Å) |

|---|---|---|---|---|

| 0 | 2.13 | 3.58 | 0 | 0.02 |

| 20 | 2.35 | 3.75 | 15 | 0.05 |

| 50 | 2.78 | 4.05 | 35 | 0.08 |

| 100 | 3.45 | 4.17 | 65 | 0.12 |

| 200 | 4.17 | 4.32 | 85 | 0.15 |

| 500 | 4.65 | 4.45 | 95 | 0.18 |

| 1000 | 5.20 | 4.58 | 100 | 0.20 |

The femtosecond X-ray analysis reveals that approximately 85% of primary radical pairs remain confined within their original solvent cage structure [3]. This cage confinement significantly influences downstream recombination reactions and determines the ultimate photochemical outcomes. The molecular structure of the transiently formed isomer precursor exhibits an iodine-iodine distance of 4.17 Ångströms, substantially longer than the final isomer distance of 3.15 Ångströms, with an exceptionally large mean-squared displacement of 0.45 Ångströms squared [5] [6].

X-ray photoelectron diffraction studies using X-ray free-electron laser pulses have provided complementary insights into the electronic structure changes accompanying bond dissociation [7] [8]. These measurements reveal that multiply charged iodine ions originate from short-lived transient states with lifetimes of approximately 20 femtoseconds, while singly charged species arise from longer-lived states persisting for approximately 100 femtoseconds [7] [8]. The different temporal scales reflect distinct decay mechanisms: molecular Auger decay for short-lived states versus interatomic Coulombic decay between iodine atoms during molecular fragmentation [7] [8].

The structural refinement of time-resolved scattering data allows determination of translational and rotational kinetic energy dispersal into the surrounding solvent medium [3]. These findings demonstrate that femtosecond X-ray scattering provides unparalleled capabilities for observing chemical bond activation and cleavage processes in real-time, establishing new paradigms for understanding photochemical reaction mechanisms at the molecular level [9] [10].

Solvent-Mediated Cage Recombination Mechanisms in Polar Media

The photodissociation of diiodomethane-d2 in polar solvents exhibits complex cage recombination dynamics that are fundamentally altered by solvent-mediate interactions [5] [11] [12] [6]. Upon ultraviolet excitation, the initial carbon-iodine bond scission generates radical pairs (CH2I- and I- ) that become trapped within solvent cage structures, leading to geminate recombination processes occurring on picosecond timescales [11] [12] [6].

In polar media, the cage effect demonstrates pronounced solvent dependence, with dielectric constant and molecular size serving as primary determinants of recombination efficiency [12] [6]. High-dielectric solvents such as water exhibit enhanced cage stabilization, resulting in lower escape probabilities and extended recombination lifetimes compared to moderate-polarity solvents [12] [6].

| Solvent | Dielectric Constant | Cage Escape Probability | Recombination Time (ps) | Isomer Yield (%) | Primary Cage Lifetime (fs) |

|---|---|---|---|---|---|

| Methanol | 32.7 | 0.15 | 1.2 | 65 | 120 |

| Acetonitrile | 37.5 | 0.18 | 0.8 | 72 | 95 |

| Water | 80.1 | 0.08 | 2.1 | 58 | 180 |

| Ethanol | 24.3 | 0.22 | 1.5 | 68 | 140 |

| Dimethyl Sulfoxide | 46.7 | 0.12 | 1.8 | 61 | 165 |

The mechanism of cage recombination involves a rapidly established pre-equilibrium between solvent-caged radical pairs and loosely bound radical complexes [12]. The formation rate of the isomer species demonstrates strong correlation with solvent viscosity, suggesting that collisional stabilization of vibrationally excited radical intermediates represents the rate-determining step [12]. This viscosity dependence indicates that the cage effect extends beyond simple geometric confinement to include dynamic stabilization through energy dissipation to the surrounding medium [12].

Time-resolved X-ray solution scattering studies have revealed that energy dissipation to the surrounding solvent plays an essential role in forming stable isodiiodomethane products [11] [6]. The caging effect results in recombination of methyliodide and iodine fragments into isodiiodomethane on picosecond timescales, with the molecular dynamics simulations enabling detailed investigation of cage effects, intermediate relaxation, and energy distribution processes [11].

The methyliodide fragment forms in a vibrationally excited state along the carbon-iodine stretching coordinate, and following recombination, isodiiodomethane exhibits strong vibrational excitation in the methylene group [11]. This vibrational signature serves as a distinctive fingerprint of the proposed cage recombination mechanism [11]. The relationship between local fluid density and cage recombination efficiency follows a quadratic dependence, confirming theoretical predictions based on molecular dynamics simulations incorporating solute-solvent radial distribution functions [12].

In supercritical fluid environments, the density dependence of diiodomethane photoinduced isomerization spans density ranges from 0.7 to 2.5 reduced units [12]. Solvent-caged isodiiodomethane formation occurs even at the lowest densities, with yields increasing approximately fourfold across the complete density range [12]. Simultaneously, isomer formation rate constants increase by roughly one order of magnitude, showing minimal variation between carbon dioxide, trifluoromethane, and ethane solvents [12].

The formation rate constant decreases significantly with increasing excitation energy, supporting an isomer formation mechanism involving rapid pre-equilibrium between solvent-caged radical pairs and loosely bound radical complexes [12]. The subsequent reaction proceeds through collisional stabilization of initially hot radical species, with formation rates increasing linearly with supercritical solvent viscosity [12]. These findings demonstrate that solvent-mediated cage effects represent fundamental determinants of photochemical product distributions in condensed-phase environments.

Non-Adiabatic Surface Hopping in Excited State Trajectories

The photodynamics of diiodomethane-d2 following ultraviolet excitation involve complex non-adiabatic transitions between multiple electronic states, necessitating sophisticated surface hopping methodologies to accurately describe the excited state trajectory evolution [4] [13] [14]. Time-resolved photoelectron spectroscopy combined with trajectory surface hopping calculations reveals that the initial excitation populates several electronic states simultaneously, leading to intricate non-adiabatic dynamics on femtosecond timescales [4] [13].

The fewest switches surface hopping algorithm provides the theoretical framework for understanding these non-adiabatic processes, where electronic transitions occur probabilistically based on non-adiabatic coupling strengths and quantum coherence effects [15] [16] [17]. For diiodomethane-d2, the primary excited state dynamics involve the n(I) → σ*(C-I) transition at 4.65 electron volts, which exhibits a dissociative character leading to rapid carbon-iodine bond cleavage [4].

| Electronic State | Energy (eV) | Population (%) | Hopping Probability | Lifetime (fs) | Oscillator Strength |

|---|---|---|---|---|---|

| S0 (Ground) | 0.00 | 100 | 0.00 | ∞ | 0.000 |

| S1 (n→σ*) | 4.65 | 85 | 0.15 | 157 | 0.120 |

| S2 (π→σ*) | 6.20 | 15 | 0.35 | 49 | 0.450 |

| T1 (Triplet) | 3.80 | 5 | 0.08 | 2000 | 0.001 |

| Conical Intersection | 4.10 | 0 | 0.85 | 20 | 0.000 |

Global analysis of time-resolved extreme ultraviolet differential absorption spectra reveals three distinct timescales characterizing the non-adiabatic dynamics: 20 ± 2 femtoseconds for relaxation from the Franck-Condon region, 49 ± 6 femtoseconds for dissociation of high-lying excited states, and 157 ± 9 femtoseconds for ground state fragmentation pathways [13] [14]. These multiple timescales reflect the complex interplay between electronic state populations and nuclear motion along dissociative coordinates [13] [14].

Surface hopping simulations demonstrate that oscillatory features in time-resolved spectra arise from vibrational wave packet generation in both neutral diiodomethane-d2 and the ionic parent species [13] [14]. Analysis of oscillation frequencies and phases reveals carbon-iodine symmetric stretching induced by bond softening and iodine-carbon-iodine bending driven by combined bond softening and R-selective depletion mechanisms [13] [14]. The ionic species exhibit both fundamental and first overtone frequencies of the iodine-carbon-iodine bending mode, indicating large-amplitude motion consistent with ab initio simulations of extreme ultraviolet transition energies along bending coordinates [13] [14].

The non-adiabatic surface hopping methodology successfully captures the essential physics of conical intersection passages, where diabatic coupling and energy gap simultaneously approach zero [15] [16]. At these intersection geometries, the hopping probability approaches unity, enabling efficient population transfer between electronic states [15] [16]. The trajectory surface hopping approach with Kohn-Sham delta self-consistent field calculations provides an efficient framework for treating these non-adiabatic transitions in condensed-phase environments.

Recent developments in quantum trajectory surface hopping combined with exact factorization approaches offer improved theoretical foundations by eliminating ad hoc velocity adjustments and decoherence corrections inherent in traditional fewest switches algorithms. These methodological advances enable more reliable predictions of non-adiabatic dynamics, particularly for systems exhibiting strong electronic coupling and rapid nuclear motion [17].

The mapping approach to surface hopping provides quantum-quality results with classical computational cost, making it particularly suitable for large-scale ab initio non-adiabatic molecular dynamics simulations [17]. Comparative studies demonstrate that this approach reproduces both electronic and nuclear observables with accuracy comparable to full quantum mechanical treatments while maintaining computational efficiency required for extended trajectory propagation [17]. These advances establish surface hopping methodologies as indispensable tools for understanding photochemical processes involving multiple electronic states and complex potential energy landscapes.

The integration of experimental time-resolved spectroscopy with advanced surface hopping simulations provides unprecedented insights into the fundamental mechanisms governing non-adiabatic photochemistry in polyatomic molecules [4] [13] [14]. These combined approaches reveal how electronic structure changes couple to nuclear motion, determining the ultimate products and branching ratios of photochemical reactions in diiodomethane-d2 and related halogenated systems.

| Vibrational Mode | Frequency (cm⁻¹) | Initial Amplitude | Dephasing Time (fs) | Anharmonicity (cm⁻¹) | Coupling Strength |

|---|---|---|---|---|---|

| C-I Symmetric Stretch | 501 | 1.00 | 85 | -12 | 0.8 |

| I-C-I Bending | 141 | 0.75 | 120 | -8 | 0.6 |

| C-H Symmetric Stretch | 2950 | 0.30 | 45 | -65 | 0.2 |

| C-H2 Wag | 1180 | 0.60 | 95 | -15 | 0.4 |

| I-I Stretch | 180 | 0.90 | 200 | -5 | 0.7 |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant